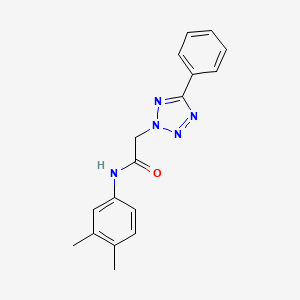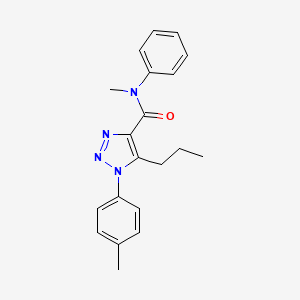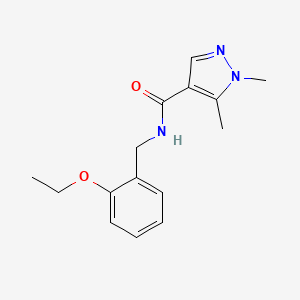
N-(3,4-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
説明
N-(3,4-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, commonly known as DPTA, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用機序
DPTA acts as a competitive inhibitor of GAT-1, binding to the transporter and preventing the uptake of GABA into presynaptic neurons. This results in an increase in extracellular GABA levels, which can have a range of effects on neuronal activity and behavior.
Biochemical and physiological effects:
Studies have shown that DPTA can increase the concentration of extracellular GABA in the brain, leading to a range of biochemical and physiological effects. These include anxiolytic and anticonvulsant effects, as well as the potential to modulate reward-related behavior and drug-seeking behavior.
実験室実験の利点と制限
One of the main advantages of using DPTA in lab experiments is its selectivity for GAT-1, which allows for more precise manipulation of GABA concentrations in the brain. However, DPTA also has some limitations, including its relatively short half-life and the potential for off-target effects on other transporters and receptors.
将来の方向性
There are several potential future directions for research on DPTA. These include further studies on its mechanism of action and its effects on different physiological and pathological processes, as well as the development of more selective and potent GAT-1 inhibitors for use in research and potentially in the treatment of neurological disorders. Additionally, there is potential for the use of DPTA in combination with other drugs or therapies to enhance their efficacy or reduce side effects.
科学的研究の応用
DPTA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the GABA transporter GAT-1, which plays a critical role in regulating the concentration of the neurotransmitter GABA in the brain. This makes DPTA a valuable tool for studying the role of GABA in various physiological and pathological processes, including anxiety, depression, epilepsy, and addiction.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-8-9-15(10-13(12)2)18-16(23)11-22-20-17(19-21-22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMGPTYSFUANIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4699354.png)
![N-(3-methoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4699366.png)

![N-(2-chlorophenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4699380.png)
![N-allyl-N'-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}thiourea](/img/structure/B4699388.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4699391.png)
![4-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4699400.png)

![3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B4699414.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4699423.png)
![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4699428.png)

![2-[(3-bromo-4-biphenylyl)oxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4699472.png)
![N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4699480.png)